![molecular formula C13H16N2S B1427848 Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine CAS No. 933692-87-6](/img/structure/B1427848.png)
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine
Descripción general
Descripción
“Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine and its derivatives have been extensively studied for their synthesis and biological activities. The compound has been used as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing effectiveness against a range of microbial strains (Rajanarendar, Karunakar, & Srinivas, 2004), (Patel & Patel, 2017). Similar studies have focused on synthesizing and assessing the bioactivity of thiazole and its fused derivatives, often revealing significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antimicrobial and Anticancer Activities
Research has also delved into synthesizing novel compounds using this chemical as a backbone and testing their antimicrobial and anticancer activities. Some studies have reported the synthesis of compounds like 5-Arylazothiazole and Pyrazolo[1,5-a] Pyrimidine derivatives containing the thiazole moiety and testing them for antimicrobial activity against various strains (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010). Other studies have synthesized and tested the anticancer activity of thiazol-4-amine derivatives against human cancer cell lines, highlighting their potential in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Analytical and Synthetic Studies
Further studies have explored the synthetic routes and analysis of compounds related to Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. Research has focused on the synthesis of enantiomerically pure compounds and their cycloaddition reactions, providing insight into the stereochemistry and reactivity of these molecules (Gebert & Heimgartner, 2002). Additionally, studies involving the synthesis and characterization of carbazole derivatives have been conducted, revealing their potential antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
Direcciones Futuras
Thiazole derivatives have been found to have diverse biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on designing and developing different thiazole derivatives, including “Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine”, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Propiedades
IUPAC Name |
N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-9(14-3)12-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLZINVBRVVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



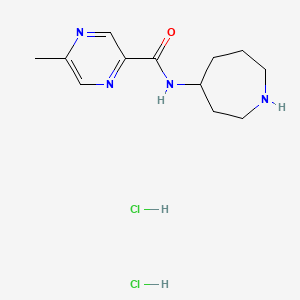
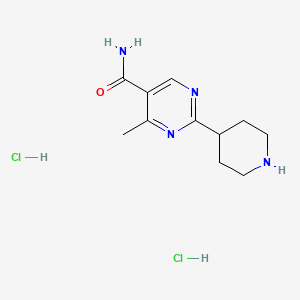
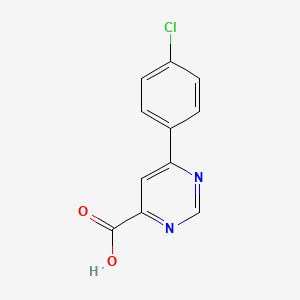
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)
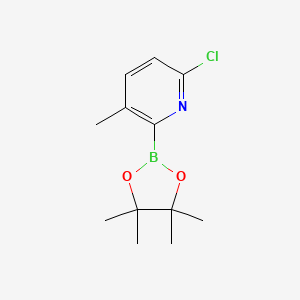
![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)
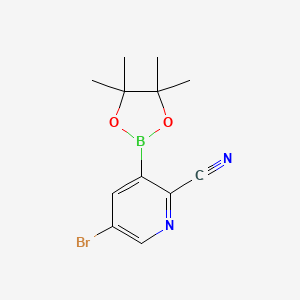
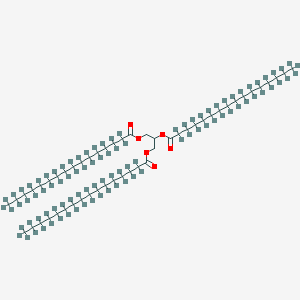
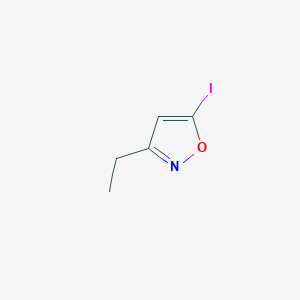
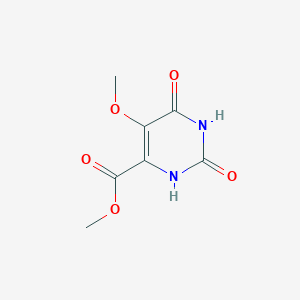
![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)
![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)